molecular formula C11H8FNO2 B7951880 Methyl 5-fluoroquinoline-2-carboxylate

Methyl 5-fluoroquinoline-2-carboxylate

Cat. No.: B7951880
M. Wt: 205.18 g/mol
InChI Key: DONNBJJOWSFNRV-UHFFFAOYSA-N
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Description

Methyl 5-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a methyl ester group at position 2 and a fluorine atom at position 5 of the quinoline ring. Quinoline derivatives are heterocyclic aromatic compounds with a pyridine ring fused to a benzene ring, imparting unique electronic and steric properties. The introduction of fluorine enhances electronegativity and metabolic stability, while the methyl ester group increases lipophilicity compared to carboxylic acid analogs, influencing solubility and bioavailability .

Properties

IUPAC Name

methyl 5-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONNBJJOWSFNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

The foundational synthesis of quinoline derivatives typically involves the condensation of aniline analogs with carbonyl-containing substrates. For methyl 5-fluoroquinoline-2-carboxylate, this method employs 5-fluoro-2-carboxyquinoline and methanol under acid-catalyzed conditions. For instance, 5-fluoroquinoline-2-carboxylic acid reacts with methanol in the presence of sulfuric acid, yielding the methyl ester via Fischer esterification. However, this method often requires prolonged reaction times (12–24 hours) and yields moderate purity (70–80%) due to side reactions such as decarboxylation.

Modified Gould–Jacob Synthesis

Adapting the Gould–Jacob method, researchers have synthesized quinoline-2-carboxylates by cyclizing N-(2-aminophenyl)propiolamide derivatives. A representative procedure involves heating 2-aminophenylpropiolic acid with methyl chloroformate in dimethylformamide (DMF), followed by intramolecular cyclization at 120°C. This approach achieves yields of 65–75%, though regioselectivity issues arise when substituents are present on the aniline ring.

Catalytic Methods in Synthesis

Molybdenum-Based Catalysis

Recent advances utilize polyoxometalate catalysts, such as {Mo₁₃₂}, to accelerate amination and esterification steps. In a model reaction, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with N-ethylpiperazine in water under reflux, catalyzed by 0.08 g of {Mo₁₃₂}. This method achieves 97% yield in 30 minutes, with the catalyst recyclable for up to five cycles without significant activity loss. The table below summarizes optimized conditions:

Catalyst Loading (g)SolventTemperature (°C)Time (min)Yield (%)
0.08H₂O1003097
0.06EtOH784585
0.08Solvent-free1206072

Copper-Mediated Coupling

Copper(II) acetate facilitates one-pot syntheses by activating terminal alkynes. For example, 2-ethynylaniline derivatives couple with methyl propiolate in acetonitrile at room temperature, using Cu(OAc)₂ and Na₂S₂O₈ as oxidants. This method simplifies purification, as the product precipitates upon cooling, yielding 80–88% purity.

Solvent and Reaction Condition Optimization

Polar solvents like water and ethanol enhance reaction kinetics and product solubility. In {Mo₁₃₂}-catalyzed reactions, water outperforms non-polar solvents due to its high dielectric constant, which stabilizes transition states. Conversely, DCM and THF are preferred for acid-sensitive intermediates, as demonstrated in peptide coupling reactions using PyBOP and DIPEA. Temperature also plays a critical role: reflux conditions (100°C) reduce reaction times by 50% compared to room-temperature protocols.

Characterization and Analytical Techniques

Spectroscopic Validation

¹H NMR and LC-MS are pivotal for structural confirmation. For this compound, key NMR signals include a singlet at δ 3.95 ppm (COOCH₃) and aromatic protons between δ 7.8–8.6 ppm. LC-MS analysis reveals a molecular ion peak at m/z 205.18 [M+H]⁺, consistent with the molecular formula.

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity for catalytic products. Melting points (254–256°C) further validate crystallinity, aligning with literature values.

Recent Advances and Innovations

Flow Chemistry

Continuous-flow systems enable scalable synthesis by minimizing side reactions. A microreactor setup for 5-fluoroquinoline-2-carboxylic acid esterification with methanol achieves 90% yield in 10 minutes, compared to 6 hours in batch reactors.

Enzymatic Esterification

Lipase-based catalysts (e.g., Candida antarctica lipase B) offer greener alternatives, operating under mild conditions (pH 7, 40°C). Preliminary studies report 60–70% conversion rates, though substrate specificity remains a challenge .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield 5-fluoroquinoline-2-carboxylic acid, a precursor for further functionalization .
Conditions :

  • Acidic (e.g., H₂SO₄ in MeOH) or basic (e.g., NaOH in H₂O) hydrolysis.
    Mechanism : Nucleophilic acyl substitution.
    Applications : The carboxylic acid product is critical for synthesizing fluoroquinolone antibiotics .

Iridium-Catalyzed Borylation

The quinoline core participates in C–H borylation at position 7 using iridium catalysts :
Reagents :

  • [Ir(OMe)COD]2[ \text{Ir(OMe)COD} ]_2, dtbpy, B₂pin₂ in THF.
    Product : 7-Borylated derivative.
    Significance : Borylation introduces functional handles for cross-coupling reactions .

CatalystSolventConversion (%)Reference
[Ir(OMe)COD]2[ \text{Ir(OMe)COD} ]_2THF>90

Direct Amination

The ester derivative can undergo amination via nucleophilic substitution or transition-metal catalysis .
Example :
Reagents :

  • Amines (e.g., piperazine), {Mo₁₃₂} catalyst in refluxing H₂O.
    Product : 7-Amino-5-fluoroquinoline-2-carboxylate derivatives.
    Yield : Up to 97% under optimized conditions .

Catalyst Loading (g)SolventTime (min)Yield (%)Reference
0.08H₂O3097

Acetylation and Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at position 4 under Friedel-Crafts conditions :
Reagents :

  • FeSO₄, trifluoroacetic acid (TFA), acetaldehyde, H₂O₂.
    Product : 4-Acetyl-5-fluoroquinoline-2-carboxylate.
    Mechanism : Radical-mediated acetylation.

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, facilitated by acid/base catalysis.

  • Borylation : Directed by the electron-deficient quinoline ring, with iridium catalysts enabling regioselective C7 functionalization .

  • Amination : Heterogeneous catalysis with {Mo₁₃₂} enhances reaction efficiency by stabilizing transition states .

Scientific Research Applications

Antibacterial Applications

Fluoroquinolones, including methyl 5-fluoroquinoline-2-carboxylate, are primarily recognized for their antibacterial efficacy. They target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes. This compound has been studied for its potential effectiveness against both Gram-negative and Gram-positive bacteria, contributing to the development of new antibiotics to combat antibiotic resistance.

Key Findings:

  • Resistance Overcoming : Research indicates that modifications of fluoroquinolone derivatives can enhance their effectiveness against resistant strains of bacteria. For instance, studies have shown that complexation with macrocyclic hosts can improve the antibacterial activity of fluoroquinolones by stabilizing the drug and enhancing its interaction with bacterial targets .
  • Hybrid Molecules : The synthesis of hybrid compounds combining this compound with other active agents has yielded promising results in overcoming resistance mechanisms seen in multidrug-resistant bacterial strains .

Anticancer Potential

Recent studies have explored the anticancer properties of fluoroquinolone derivatives, including this compound. The compound's ability to inhibit topoisomerases may also extend to cancer cell lines, making it a candidate for further investigation in oncology.

Research Highlights:

  • Cytotoxicity Studies : Compounds derived from fluoroquinolones have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and leukemia cells. These studies suggest that structural modifications can enhance their antiproliferative activities .
  • Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may induce apoptosis in cancer cells through the inhibition of critical cellular pathways .

Synthesis and Modification

The synthesis of this compound and its derivatives is an area of significant research interest due to the potential for creating novel compounds with enhanced biological activities.

Synthesis Techniques:

  • Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and toxicity. For example, using Keplerate-type catalysts for the synthesis of fluoroquinolone derivatives facilitates efficient reactions under mild conditions .
  • Structural Modifications : The introduction of various substituents at different positions on the quinolone ring has been shown to affect pharmacological properties significantly. This includes modifications that enhance solubility and bioavailability while retaining or improving antibacterial activity .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Antibacterial ActivityEnhanced efficacy against resistant strains through hybridization.
Anticancer ActivityInduced apoptosis in leukemia cell lines; effective against multiple cancer types.
Synthesis TechniquesUtilization of macrocyclic complexes to improve drug stability and activity.
Green SynthesisEfficient synthesis using eco-friendly catalysts with high yields.

Comparison with Similar Compounds

(a) Quinoline-2-carboxylic acid (CAS 93-10-7)

  • Structure : Lacks the methyl ester and fluorine substituents.
  • Functional Impact : The carboxylic acid group at position 2 increases polarity and hydrogen-bonding capacity, reducing membrane permeability compared to the methyl ester derivative .

(b) Methyl quinoline-2-carboxylate

  • Structure : Methyl ester at position 2 without fluorine.
  • Fluorine absence reduces electronic effects on the aromatic system .

(c) Ethyl 6-fluoro-1H-indole-2-carboxylate (CAS 348-37-8)

  • Structure : Indole ring (pyrrole fused to benzene) with fluorine at position 6 and an ethyl ester at position 2.
  • Functional Impact: The indole system introduces different aromaticity and hydrogen-bonding properties. Fluorine at position 6 may alter dipole interactions compared to position 5 in quinoline derivatives .

(d) Methyl 2-amino-5-fluoroquinoline-3-carboxylate

  • Structure: Features an amino group at position 2 and a methyl ester at position 3.
  • 2) affects steric interactions and electronic distribution .

Substituent Effects

  • Fluorine Position: Fluorine at position 5 (quinoline) versus 6 (indole) influences electronic effects and molecular dipole moments, impacting binding interactions in biological systems.
  • Ester vs. Carboxylic Acid : Methyl esters generally exhibit lower melting points and higher volatility than carboxylic acids, as seen in methyl salicylate (boiling point 222°C) compared to salicylic acid (decomposes upon melting) .

Data Tables of Key Properties

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups Molecular Weight Notes
Quinoline-2-carboxylic acid 93-10-7 C10H7NO2 None Carboxylic acid (2) 189.17 Parent compound
Methyl quinoline-2-carboxylate Not provided C11H9NO2 None Methyl ester (2) 203.20 Increased lipophilicity
Methyl 5-fluoroquinoline-2-carboxylate Not available C11H8FNO2 F (5) Methyl ester (2) 217.19* Target compound
Ethyl 6-fluoro-1H-indole-2-carboxylate 348-37-8 C11H10FNO2 F (6) Ethyl ester (2) 223.20 Indole ring system
Methyl 2-amino-5-fluoroquinoline-3-carboxylate N/A C11H9FN2O2 F (5), NH2 (2) Methyl ester (3) 220.20 Amino group introduces basicity

*Calculated based on structural analogs.

Research Findings and Functional Implications

  • Lipophilicity Trends: Methyl esters (e.g., methyl salicylate) exhibit higher log P values than carboxylic acids, suggesting improved membrane permeability for this compound compared to its acid form .
  • Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize charge-transfer interactions in drug-receptor binding, a property leveraged in fluorinated pharmaceuticals .
  • Synthetic Utility: The methyl ester group serves as a protective moiety for carboxylic acids, enabling modular synthesis of quinoline derivatives .

Biological Activity

Methyl 5-fluoroquinoline-2-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties
this compound features a quinoline nucleus, which consists of a benzene ring fused to a pyridine ring. The presence of the fluorine atom and the carboxylate group significantly influences its biological activity and selectivity against various pathogens .

Biological Activity

Antimicrobial Properties
this compound has shown promising antimicrobial activity. It primarily targets bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. By inhibiting these enzymes, the compound disrupts bacterial growth and replication .

Table 1: Biological Activity Summary

Activity Target Mechanism Reference
AntibacterialDNA gyrase, topoisomerase IVInhibition of DNA replication
AntiviralVarious viral targetsPotential inhibition of viral replication
AnticancerTumor cellsInduction of apoptosis in cancer cell lines

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for maintaining DNA structure during replication. Inhibition leads to DNA damage and bacterial cell death .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells, further contributing to its antimicrobial efficacy .
  • Potential Antiviral Mechanisms : Although specific antiviral mechanisms for this compound are less studied, similar quinoline derivatives have shown effectiveness against various viruses by disrupting their life cycles .

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Study on Antimicrobial Efficacy : A study investigating various quinolones found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiviral Activity Assessment : Research on quinolone derivatives indicated that modifications to the quinoline structure could enhance antiviral properties against viruses such as dengue and Toxoplasma gondii .

Future Directions

The ongoing research into this compound suggests potential for development into new therapeutic agents. Its unique chemical structure offers opportunities for further modifications to enhance its efficacy and reduce toxicity.

Table 2: Future Research Directions

Research Focus Description
Structure-Activity Relationship (SAR)Investigating how structural modifications affect biological activity
Combination TherapiesExploring synergistic effects with other antibiotics
Toxicity StudiesAssessing safety profiles in vivo

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 5-fluoroquinoline-2-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves constructing the quinoline core followed by regioselective fluorination. Fluorine can be introduced via electrophilic substitution using agents like Selectfluor or through pre-fluorinated precursors (e.g., 2-chloro-5-fluorobenzaldehyde derivatives, as seen in fluorinated intermediates [ ]). Esterification of the carboxylic acid group using methanol under acidic or catalytic conditions is critical. Structural analogs such as methyl 4-chloro-8-fluoroquinoline-2-carboxylate (CAS 219949-90-3) highlight the importance of halogen positioning for reactivity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound, and what characteristic signals should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to identify the quinoline aromatic protons (δ 8.5–9.0 ppm for H-2 and H-8) and the C-F coupling (³J~20 Hz). FTIR confirms the ester carbonyl (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) stretches. HRMS (ESI+) should show [M+H]⁺ at m/z 220.07 (C₁₁H₈FNO₂). Compare with analogs like methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (CAS 219949-89-0) for signal benchmarking .

Q. What safety measures are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on similar quinoline esters (e.g., methyl 2-acetamidoquinoline-6-carboxylate []), follow GHS Category 4 guidelines:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • For spills, neutralize with inert absorbents and dispose as hazardous waste.
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorination in the synthesis of this compound to minimize by-products?

  • Methodological Answer : Regioselectivity is influenced by electron-directing groups. For example, introducing a methoxy or nitro group at position 6 can direct fluorine to position 5. Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst load). Fluorinated furan derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid []) demonstrate how steric and electronic effects guide substitution patterns .

Q. What strategies are effective in resolving contradictory spectral data between this compound and its structural analogs?

  • Methodological Answer : Cross-validate using X-ray crystallography for unambiguous structural confirmation. For NMR discrepancies, employ density functional theory (DFT) calculations to predict chemical shifts (e.g., comparing experimental ¹³C shifts with computed values for methyl 4-chloro-8-fluoroquinoline-2-carboxylate [ ]). Re-run spectra under standardized conditions (solvent, concentration) to eliminate experimental variability .

Q. How can this compound be functionalized to explore structure-activity relationships in medicinal chemistry applications?

  • Methodological Answer :

  • Ester hydrolysis : Convert to the free carboxylic acid for coupling with amines (e.g., to form amides, as in methyl 2-acetamidoquinoline-6-carboxylate []).
  • Suzuki-Miyaura cross-coupling : Introduce aryl/heteroaryl groups at position 5 using Pd catalysts.
  • Fluorine replacement : Test bioactivity by substituting fluorine with chlorine or trifluoromethyl groups (see analogs in ). Biological assays (e.g., antimicrobial or kinase inhibition) should follow OECD guidelines for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.